(1R,2R)-2-(benzylamino)cyclohexanol
Overview
Description
“(1R,2R)-2-(benzylamino)cyclohexanol” is a chemical compound with the CAS Number: 141553-09-5 . It has a molecular weight of 205.3 and its molecular formula is C13H19NO .
Physical And Chemical Properties Analysis
“(1R,2R)-2-(benzylamino)cyclohexanol” is a solid at room temperature . It has a melting point of 67-70°C . The compound has a density of 1.1±0.1 g/cm³, a boiling point of 339.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Scalable Preparation of Optically Pure Trans-2-Aminocyclohexanols : An efficient process was developed for the scalable preparation of optically pure trans-2-aminocyclohexanols, including (1R,2R)-trans-2-(benzylamino)cyclohexanol. This process utilized hot water to promote aminolysis and was applied to large-scale preparations (Xue et al., 2014).
Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)Amino-1-Cyclohexanol : The synthesis and resolution of racemic trans-2-(N-Benzyl)amino-1-cyclohexanol involved the use of mandelic acid. The study highlighted the importance of enantiopure amino alcohols and intermediates in various chemical syntheses (Schiffers & Bolm, 2008).
New Reagent for Optical Resolution of Ketones : A study introduced a new reagent, (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethy)-cyclohexanol, for the optical resolution of ketones, demonstrating its use in efficient asymmetric transformations (Solladié & Lohse, 1993).
Catalyst in Asymmetric Aldehyde–Ketone or Ketone–Ketone Aldol Reactions : A novel chiral 1,2-diaminocyclohexane derivative, related to (1R,2R)-2-(benzylamino)cyclohexanol, was synthesized and applied as a catalyst in aldol reactions between ketones and aryl aldehydes, showing high yields and enantioselectivity (Xu, Li, & Gou, 2013).
Synthesis of Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate : This compound, an intermediate for CCR2 antagonists, was synthesized with a key step involving iodolactamization, demonstrating the utility of cyclohexanol derivatives in pharmaceutical synthesis (Campbell et al., 2009).
Separation of Branched Fatty Acids : A study utilized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a sensitive chiral fluorescent reagent for separating branched fatty acids, showing its application in analytical chemistry (Akasaka & Ohrui, 1999).
Crystal Structures of Related Compounds : The study on the crystal structures of (1S,2R)-2-(benzylamino)cyclohexylmethanol and related compounds provided insights into their chemical properties, relevant for pharmaceutical applications (Kimino & Fujii, 2013).
Catalytic Material for Asymmetric Reactions : The incorporation of trans-(1R,2R)-diaminocyclohexane into the framework of mesoporous silica was studied for its potential in asymmetric catalysis, indicating applications in green chemistry and catalysis (Jiang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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